3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole is a complex organic compound with a unique structure that includes multiple methoxy groups and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the base-catalyzed Claisen-Schmidt condensation, where an ethanolic solution of p-bromo benzaldehyde and 3,4-dimethoxy acetophenone is stirred in the presence of potassium hydroxide . This is followed by further reactions to introduce the pyrazole ring and other functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering signal transduction pathways, or modulating gene expression. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds also contain a heterocyclic ring and have been studied for their biological activities.
Phenoxy acetamide derivatives: These compounds share some structural similarities and have been investigated for their pharmacological potential.
Uniqueness
What sets 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole apart is its specific combination of functional groups and the pyrazole ring, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
1006341-07-6 |
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Molecular Formula |
C29H32N2O5 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[(4-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C29H32N2O5/c1-7-23-28(20-10-14-24(33-3)26(16-20)35-5)30-31(18-19-8-12-22(32-2)13-9-19)29(23)21-11-15-25(34-4)27(17-21)36-6/h8-17H,7,18H2,1-6H3 |
InChI Key |
ZULREGAROCKWRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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